![molecular formula C5H2N2O2S2 B488374 Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid CAS No. 192878-30-1](/img/structure/B488374.png)

Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid

Übersicht

Beschreibung

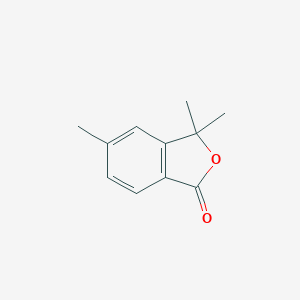

Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid is a chemical compound with the empirical formula C5H2N2O2S2 and a molecular weight of 186.21 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid derivatives involves a two-step process. The first step is the hydrolysis of thiadiazole to a 6-carboxylic acid derivative of thiadiazole. This is followed by esterification with various substituted alcohols to afford the desired derivatives .Molecular Structure Analysis

The molecular structure of thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid is represented by the InChI code1S/C5H4N2O2S2/c8-5(9)2-1-10-4-3(2)11-7-6-4/h1,10-11H,(H,8,9) .

Wissenschaftliche Forschungsanwendungen

Plant Activators

Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid derivatives have been synthesized as potential inducers of systemic resistance in plants . These compounds trigger the defense system of crop plants, enabling them to resist the attack of naturally occurring pathogens .

Synthesis of Derivatives

The compound serves as a key intermediate in the synthesis of various derivatives . For instance, the conversion of the amino functionality under Sandmeyer conditions gives access to halo compounds as key intermediates for the subsequent introduction of sulfur, nitrogen, and oxygen nucleophiles .

Medicinal Significance

The 1,2,3-thiadiazole moiety, which is present in Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid, occupies a significant position in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities .

Antifungal Activity

The 1,2,3-thiadiazole hybrid structures, including Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid, have shown antifungal activities .

Antiviral Activity

These compounds have also demonstrated antiviral properties , making them valuable in the development of new antiviral drugs.

Anticancer Activity

The 1,2,3-thiadiazole derivatives have shown potential anticancer activities . This opens up possibilities for the development of new anticancer therapies.

Insecticidal Activity

Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid and its derivatives have shown insecticidal activities , which could be useful in the development of new insecticides.

Antiamoebic Activity

These compounds have also demonstrated antiamoebic activities , which could be beneficial in the treatment of amoebic infections.

Wirkmechanismus

Target of Action

Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid is a novel type of plant activator

Mode of Action

As a plant activator, it likely interacts with plant defense mechanisms, triggering a series of biochemical reactions that enhance the plant’s resistance to diseases .

Biochemical Pathways

Plant activators typically influence the salicylic acid pathway, a key component of plant defense mechanisms .

Result of Action

Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid, as a plant activator, has shown good efficacy against several plant diseases

Eigenschaften

IUPAC Name |

thieno[2,3-d]thiadiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N2O2S2/c8-5(9)2-1-10-4-3(2)11-7-6-4/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZNFTUGBZLIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(S1)N=NS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis of Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid derivatives?

A1: Researchers have developed a short and efficient synthesis route for these compounds, starting with readily available and cost-effective materials: methylenebutanedioic acid and thioacetic acid [, ]. This optimized method utilizes the Hurd–Mori reaction as a key step, enabling the large-scale production of these potentially valuable plant activators in just a few steps with a high overall yield [, ].

Q2: Can the structure of Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid derivatives be further modified?

A2: Yes, the research highlights the possibility of introducing substituents at the 5-position of the Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid core structure []. This modification is achieved through directed ortho-lithiation, which expands the potential structural diversity and, consequently, the range of biological activities these compounds might exhibit [].

Q3: What are the future directions for research on Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid derivatives?

A3: While the presented research focuses on the efficient synthesis of these compounds and their potential as plant activators, further investigations are needed to explore their exact mechanisms of action in plants [, ]. Additionally, examining the structure-activity relationship by creating a library of diverse derivatives could unveil compounds with enhanced potency and selectivity as plant activators or even other biological applications [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B488354.png)

![5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid](/img/structure/B488372.png)

![[1-(5-Chlorothien-2-yl)cyclohexyl]methylamine](/img/structure/B488400.png)

![N-(tert-butyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B488422.png)

![6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B488443.png)

![2'-(Furan-2-yl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B488469.png)

![2-amino-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B488470.png)

![6-Amino-3-methyl-4-(5-(p-tolyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488472.png)

![6-Amino-4-[5-(4-chlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488473.png)